Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

SF-1 inhibitor NR5A1 nuclear receptor pharmacology

Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS 1014107-39-1, molecular formula C₁₄H₁₅NO₄, MW 261.27) is the N2-unsubstituted 1-oxo-1,2-dihydroisoquinolin-5-yl core scaffold. It is specifically designated as compound 6 in the published synthetic route to steroidogenic factor-1 (SF-1, NR5A1) inhibitor probes and serves as the critical late-stage intermediate from which all N2-acetamide-substituted isoquinolinone SF-1 inhibitors are elaborated via N-alkylation.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 1014107-39-1
Cat. No. B3071798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
CAS1014107-39-1
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC=CC2=C1C=CNC2=O
InChIInChI=1S/C14H15NO4/c1-3-18-14(17)9(2)19-12-6-4-5-11-10(12)7-8-15-13(11)16/h4-9H,3H2,1-2H3,(H,15,16)
InChIKeyOFKNWTOGWPUNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS 1014107-39-1): Isoquinolinone Core Scaffold Procurement Guide


Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS 1014107-39-1, molecular formula C₁₄H₁₅NO₄, MW 261.27) is the N2-unsubstituted 1-oxo-1,2-dihydroisoquinolin-5-yl core scaffold . It is specifically designated as compound 6 in the published synthetic route to steroidogenic factor-1 (SF-1, NR5A1) inhibitor probes and serves as the critical late-stage intermediate from which all N2-acetamide-substituted isoquinolinone SF-1 inhibitors are elaborated via N-alkylation [1]. The compound bears an ethyl propanoate ether at the 5-position and a free lactam NH at the 2-position. It is available from multiple reputable suppliers at purities of 95–97% [2].

Why N2-Unsubstituted Isoquinolinone Scaffolds Cannot Be Substituted with N2-Acetamide Analogs in SF-1 Probe Development


Substitution at the isoquinolinone N2-position is the single most critical structural determinant of SF-1 inhibitory activity. The target compound (N2-H) lacks the N2-acetamide pharmacophore that occupies the SF-1 ligand-binding domain, and SAR studies have established that all modifications spanning the isoquinolinone–amide linker region lead to substantial or complete loss of SF-1 activity [1]. In the original uHTS campaign of 64,908 compounds, the N2-CH₂CO₂Et ether analog (compound 39) was deemed inactive, confirming that a free N2-H or simple N2-alkyl group is insufficient for SF-1 engagement [1]. Conversely, N2-alkylation of compound 6 with tert-butyl bromoacetate followed by amide coupling is the validated route to potent SF-1 inhibitors with IC₅₀ values ranging from 110 to 760 nM [2]. Researchers seeking SF-1-active probes must therefore procure the N2-substituted final compounds; those requiring the unsubstituted core for parallel SAR library synthesis or alternative target exploration should specifically source CAS 1014107-39-1.

Quantitative Comparative Evidence: Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate vs. Closest Analogs


N2-Substitution Gate: SF-1 Inhibitory Activity Requires N2-Acetamide; N2-H Core Is Functionally Silent

The target compound (N2-H, compound 6) lacks the N2-acetamide side chain that is essential for SF-1 binding. In the primary uHTS screen, the N2-CH₂CO₂Et analog (compound 39, also N2-H isostere) was classified as 'inactive' (<50% inhibition at 100 µM) [1]. By contrast, N2-alkylation of the target compound followed by amide coupling yields SID7970631 (SF-1 IC₅₀ = 260 ± 60 nM in Gal4-chimera CHO-K1 assay; IC₅₀ = 16 ± 7 nM in full-length SF-1/HEK293T assay) and SID7969543 (SF-1 IC₅₀ = 760 ± 102 nM Gal4-chimera; IC₅₀ = 30 ± 15 nM full-length) [2]. The N2-cyclohexylamide analog (compound 24/BDBM28640) shows an intermediate EC₅₀ of 1,770 nM [3]. This demonstrates that N2-substitution is a binary functional switch: without it, SF-1 activity is absent.

SF-1 inhibitor NR5A1 nuclear receptor pharmacology

Validated Synthetic Intermediate: Compound 6 Is the Documented Branching Point for SF-1 Inhibitor SAR Library Synthesis

The target compound is explicitly designated as compound 6 in Scheme 1 of the SF-1 inhibitor SAR paper by Madoux et al. It is synthesized by selective O-alkylation of 5-hydroxyisoquinolinone (5) with ethyl (±)-2-bromopropionate in 80% yield (NaH, DMF, 25 °C), and subsequent N-alkylation of compound 6 with tert-butyl bromoacetate provides the key diester 7 in 80% yield [1]. From diester 7, deprotection and amide coupling with diverse amines generates the entire N2-acetamide SAR library (compounds 1, 2, 23–35, 40–43), enabling exploration of SF-1 potency from >33 µM down to 110 nM [1]. By contrast, alternative synthetic routes starting from hydroxyindanones (Scheme 4) produce regioisomeric 4-substituted analogs such as compound 22, which are uniformly inactive at SF-1 [1].

medicinal chemistry parallel synthesis SAR library

Regioisomeric Differentiation: 5-Alkoxy Substitution Pattern Is Required for SF-1 Activity; 4-Alkoxy Is Inactive

The position of the alkoxy substituent on the isoquinolinone ring is a critical determinant of SF-1 activity. The target compound bears the ethyl propanoate ether at the 5-position (meta to the lactam nitrogen), the same substitution pattern found in all active SF-1 inhibitors in this series (compounds 1, 2, 14, 23–38). When this substituent is moved to the 4-position (para to lactam nitrogen) in the regioisomeric analog compound 22, SF-1 activity is completely abolished: compound 22 was classified as 'inactive' (<50% inhibition at 100 µM) in the Gal4-SF-1 transactivation assay [1]. Compound 22 was also inactive in RORα, VP16, and cytotoxicity counterscreens [1]. This establishes that the 5-substitution pattern is a pharmacophoric requirement.

regioisomer SAR isoquinolinone substitution SF-1 pharmacophore

Selectivity Profile Inheritance: Core Scaffold Lacks Intrinsic RORα/VP16/LRH-1 Activity; Selectivity Is Conferred by N2-Substituent

The selectivity profile of the isoquinolinone series has been characterized across multiple nuclear receptor counterscreens. For SID7969543 and SID7970631, IC₅₀ values against RORα were >33,333 nM and against VP16 were >33,333 nM, indicating >44-fold selectivity over SF-1 for the Gal4-chimera assays [1]. Neither compound inhibited LRH-1 (NR5A2), the closest phylogenetic relative of SF-1, at concentrations up to 10 µM (0% and −9% inhibition for SID7969543 and SID7970631, respectively) [1]. Because the N2-H target compound lacks SF-1 activity entirely, its selectivity profile is functionally undefined; however, the SAR data indicate that selectivity is driven by the N2-acetamide substituent rather than the core scaffold. The N2-butyl analog (compound 14, SF-1 IC₅₀ = 13.7 µM) shows loss of RORα selectivity (IC₅₀ = 21.5 µM), while the N2-p-ethoxyphenyl analog (compound 33, SF-1 IC₅₀ = 190 nM) retains partial RORα activity (IC₅₀ = 22.6 µM) and gains VP16 activity (IC₅₀ = 24.2 µM) [2].

nuclear receptor selectivity RORα LRH-1 off-target profiling

Purity and Physicochemical Benchmarking: Supplier-Qualified Material vs. Published Analogs

The target compound is commercially available from multiple vendors with documented purity specifications: Fluorochem (95.0%, CAS 1014107-39-1, product F520938) and Life Chemicals (95+%, product F2135-0801) [1]. Fujifilm Wako distributes the compound via Combi-Blocks at research-grade purity with freezer storage specification . The predicted physicochemical properties are: density 1.209 ± 0.06 g/cm³, boiling point 484.0 ± 45.0 °C, and partition coefficient (logP) 1.90 [1]. By comparison, the N2-substituted lead SID7969543 (CAS 868224-64-0, MW 452.46) has a calculated logP of approximately 2.77 , reflecting increased lipophilicity from the N2-benzodioxin-amide group. The lower MW (261.27 vs. 452.46) and lower logP of the target compound make it more tractable as a fragment-like or early-stage scaffold.

compound quality control purity specification physicochemical properties

Scaffold Divergence Across Target Classes: SF-1, PARP-2, and TRPV1 Pharmacological Profiles Disambiguated

The 1-oxo-1,2-dihydroisoquinolin-5-yl scaffold is pharmacologically pluripotent: different substitution patterns direct activity toward distinct target classes. The target compound's N2-H/5-propanoate substitution pattern is optimized for SF-1 inhibitor elaboration. However, the scaffold also appears in other contexts: 1-oxo-1,2-dihydroisoquinolin-5-yl benzoate (UPF-1035, CAS 370872-09-6) is a selective PARP-2 inhibitor with IC₅₀ = 0.15 µM ; 1-oxo-1,2-dihydroisoquinolin-5-yl-TRPV1 agonists show full agonism with high potency, whereas the corresponding 2-oxo-1,2-dihydroquinolin-5-yl analogs are potent TRPV1 antagonists [1]; and 1-oxo-1,2-dihydroisoquinolin-5-yl-pyrazole-4-carboxamides (JNJ-67856633) are under clinical investigation as MALT1 inhibitors [2]. This target-class divergence underscores that the 5-substituted isoquinolinone core is a privileged scaffold whose pharmacological identity is entirely determined by the nature of the substituents at the 5-position and N2-position.

target selectivity PARP-2 TRPV1 multi-target profiling

Optimal Procurement and Application Scenarios for Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS 1014107-39-1)


Parallel SF-1 Inhibitor Library Synthesis Using the Core Scaffold as a Universal Branching Intermediate

Medicinal chemistry teams developing SF-1 (NR5A1) chemical probes should procure CAS 1014107-39-1 as the validated late-stage intermediate for generating diverse N2-acetamide analogs. As documented in Scheme 1 of Madoux et al. (2008), N-alkylation of the target compound with tert-butyl bromoacetate followed by deprotection and amide coupling with substituted anilines or benzylamines provides access to compounds with SF-1 IC₅₀ values spanning 110–1,770 nM [1]. This three-step sequence from the core scaffold enables parallel synthesis of 20–50 analogs per campaign, with the 5-propanoate substituent contributing hydrophobic complementarity to the SF-1 ligand-binding domain [1].

Negative-Control Scaffold for SF-1 Selectivity Profiling Panels

The N2-H target compound is SF-1-inactive and can serve as an inert negative control in selectivity profiling panels that include RORα, VP16, LRH-1, and cytotoxicity readouts. Because the selectivity profile of isoquinolinone SF-1 inhibitors varies dramatically with N2-substituent identity—from >128-fold selective (SID7970631) to non-selective (compound 14, SF-1/RORα ratio ~1.6) [2][3]—including the N2-H core scaffold as a control verifies that observed selectivity originates from the N2-substituent rather than assay interference or cytotoxicity. The commercial availability of this compound at 95–97% purity from multiple vendors [4] supports its routine use in screening-quality control workflows.

Fragment-Based Nuclear Receptor Ligand Discovery Starting Point

With a molecular weight of 261.27 g/mol and predicted logP of 1.90 [4], the target compound meets fragment-like property criteria (MW < 300, logP < 3) and can serve as a starting point for fragment-based drug discovery targeting orphan nuclear receptors. The 5-position ethyl propanoate and N2-H provide two independently addressable vectors for fragment growth. The compound's inactivity at SF-1 in its N2-H form provides a clean baseline for detecting fragment binding via biophysical methods (SPR, NMR, thermal shift), while the established synthetic route to N2-substituted analogs enables rapid fragment elaboration when binding is confirmed [1].

Regioisomer Reference Standard for Isoquinolinone Positional SAR Studies

In structure-activity relationship campaigns exploring isoquinolinone substitution patterns, the target compound serves as the defined 5-substituted regioisomer reference standard. The published data demonstrate that the 4-substituted regioisomer (compound 22) is completely inactive at SF-1, RORα, and VP16 [3]. Procurement of authentic 5-substituted material with certificate of analysis confirming the 5-position substitution pattern (rather than 4-, 6-, or 7-substituted isomers) is critical for SAR integrity. The compound's MDL number (MFCD11986536) [4] and CAS registry provide unambiguous chemical identity verification for publication and patent filing purposes.

Quote Request

Request a Quote for Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.